1-Formyl-L-proline

Catalog No.
S3716216
CAS No.
67985-73-3
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Formyl-L-proline

CAS Number

67985-73-3

Product Name

1-Formyl-L-proline

IUPAC Name

(2S)-1-formylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1

InChI Key

DHDRGOURKDLAOT-YFKPBYRVSA-N

SMILES

C1CC(N(C1)C=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C=O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)O

1-Formyl-L-proline is a non-proteinogenic amino acid with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol. It is characterized by a unique structure that includes a cyclic amine, an aldehyde, and specific chirality, contributing to its interesting chemical properties and potential biological interactions . The compound is also known as N-formyl-L-proline and has various synonyms, including 2S-1-formylpyrrolidine-2-carboxylic acid .

  • Protein-protein interactions: The structure of FL-Pro might allow it to interact with specific binding sites on proteins, potentially influencing their function [].
  • Enzyme inhibition: FL-Pro's aldehyde group could potentially interact with the active sites of certain enzymes, inhibiting their activity.
, primarily due to its functional groups. Notably, it can participate in:

  • Aldol Condensation: The aldehyde group can react with other carbonyl compounds under basic or acidic conditions.
  • Esterification: It can react with alcohols to form esters, particularly when treated with acid catalysts.
  • Reduction Reactions: The aldehyde functionality is susceptible to reduction to form alcohols.

These reactions are significant for synthesizing derivatives and studying its reactivity in various chemical contexts.

1-Formyl-L-proline has been identified as an inhibitor of the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which plays a crucial role in proline metabolism. Inhibiting this enzyme can disrupt proline biosynthesis, making it a potential target for cancer therapy . Studies indicate that 1-formyl-L-proline can impair cellular proliferation in certain cancer cell lines by mimicking the effects of PYCR1 knockdown .

The synthesis of 1-formyl-L-proline typically involves the following steps:

  • Dissolution: L-proline is dissolved in formic acid.
  • Cooling and Mixing: The solution is cooled and mixed with acetic anhydride in formic acid.
  • Reaction: The mixture is allowed to react at room temperature overnight.
  • Purification: The product is purified using flash chromatography .

Alternative methods may involve different reagents or conditions but generally follow similar principles.

1-Formyl-L-proline serves various roles in scientific research:

  • Chemical Probes: It is utilized as a chemical probe for studying proline metabolism and its implications in cancer biology.
  • Synthetic Intermediates: It acts as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
  • Peptidomimetics: Its structural properties make it suitable for designing peptidomimetics that can mimic natural peptides in biological systems .

Research has shown that 1-formyl-L-proline interacts specifically with enzymes involved in proline metabolism, particularly PYCR1. Its binding leads to conformational changes within the enzyme's active site, enhancing its inhibitory effects on proline biosynthesis . This specificity highlights its potential as a targeted therapeutic agent.

Several compounds share structural or functional similarities with 1-formyl-L-proline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-ProlineStandard amino acid with a simple structureNatural occurrence in proteins
N-Acetyl-L-prolineAcetylated form of L-prolineIncreased stability and solubility
Alpha-Methyl-L-prolineMethylated derivative of L-prolineUsed as a peptidomimetic
Beta-AlanineNon-proteinogenic amino acidInvolved in neurotransmitter synthesis

1-Formyl-L-proline is unique due to its aldehyde group, which allows for distinct reactivity compared to these similar compounds. Its role as an inhibitor of specific metabolic pathways further distinguishes it from others that may not exhibit such biological activity.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

Wikipedia

1-formyl-L-proline

Dates

Last modified: 08-20-2023

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